molecular formula C12H11NO B129670 3-Phenoxyaniline CAS No. 3586-12-7

3-Phenoxyaniline

Cat. No.: B129670
CAS No.: 3586-12-7
M. Wt: 185.22 g/mol
InChI Key: UCSYVYFGMFODMY-UHFFFAOYSA-N
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Description

3-Phenoxyaniline: is an organic compound with the molecular formula C12H11NO 3-Aminophenyl phenyl ether . This compound is characterized by the presence of an aniline group attached to a phenoxy group. It is a white to pale yellow crystalline solid with a melting point of approximately 41-44°C and a boiling point of around 329-330°C .

Mechanism of Action

Target of Action

3-Phenoxyaniline is a compound that has been used in the design, synthesis, and evaluation of potential inhibitors of HIV gp120-CD4 interactions . The HIV gp120-CD4 interaction is a crucial step in the HIV infection process, as it allows the virus to enter host cells. By inhibiting this interaction, this compound could potentially prevent HIV from infecting new cells.

Mode of Action

It is believed that the compound interacts with the hiv gp120-cd4 complex, preventing the virus from successfully binding to the cd4 receptor on the surface of host cells . This interaction disrupts the normal process of viral entry, potentially preventing new infections.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role as an inhibitor of the HIV gp120-CD4 interaction. By blocking this interaction, this compound could disrupt the normal life cycle of the HIV virus, preventing it from replicating and spreading to new cells . .

Pharmacokinetics

The compound is slightly soluble in water , which could impact its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential role as an inhibitor of the HIV gp120-CD4 interaction. By preventing this interaction, this compound could potentially stop the HIV virus from entering host cells, thereby preventing new infections . .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s stability and its ability to interact with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Phenoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include and .

    Reduction: Reduction of this compound can yield . Typical reducing agents include and in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen with palladium on carbon.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

Comparison with Similar Compounds

    2-Phenoxyaniline: Similar in structure but with the phenoxy group attached at the 2-position instead of the 3-position.

    4-Phenoxyaniline: The phenoxy group is attached at the 4-position.

    3-Aminophenol: Lacks the phenoxy group but has an amino group at the 3-position.

    3-Nitrophenoxyaniline: Contains a nitro group instead of an amino group.

Uniqueness: 3-Phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSYVYFGMFODMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063092
Record name Benzenamine, 3-phenoxy-
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-12-7
Record name 3-Phenoxybenzenamine
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Record name 3-Phenoxybenzenamine
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Record name 3-Phenoxyaniline
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Record name Benzenamine, 3-phenoxy-
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Record name Benzenamine, 3-phenoxy-
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Record name 3-phenoxyaniline
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Record name 3-PHENOXYBENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 3-phenoxyaniline derivatives interact with CETP and what are the downstream effects?

A1: While the exact binding mechanism remains to be fully elucidated, research suggests that the 3-phenoxy group in these molecules plays a crucial role in interacting with the CETP enzyme []. By inhibiting CETP, these compounds hinder the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) [, ]. This inhibition can potentially lead to increased HDL levels and decreased LDL levels, which are considered beneficial for cardiovascular health.

Q2: How does the structure of this compound derivatives affect their potency as CETP inhibitors?

A2: Structure-activity relationship (SAR) studies have revealed key structural features influencing the potency of this compound derivatives as CETP inhibitors. For instance, incorporating small lipophilic groups, such as alkyl, haloalkyl, haloalkoxy, and halogen moieties, at the 3, 4, or 5 position of the phenoxy ring generally enhances potency []. Conversely, the presence of electron-donating groups, hydrogen bond acceptors, polar groups, or strong electron-withdrawing groups tends to diminish inhibitory activity []. The chirality at the propanol 2-position is also crucial, with the R(+) enantiomers exhibiting significantly higher potency compared to their S(-) counterparts []. This highlights the importance of specific stereochemistry for optimal interaction with CETP.

Q3: What are the potential environmental impacts of 2-Chloro-6-nitro-3-phenoxyaniline (Aclonifen), a herbicide containing the this compound moiety?

A3: Aclonifen, a herbicide containing the this compound structure, exhibits strong sorption to soil and limited translocation in plants []. Field studies suggest it persists in soil with a half-life ranging from 19.3 to 56.5 days []. While considered relatively immobile, run-off events under dry conditions might transport Aclonifen adsorbed on sediment to surface water sources []. This highlights the need for careful usage and management to mitigate potential contamination risks.

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